![molecular formula C7H6N2OS B2974175 4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 1443383-45-6](/img/structure/B2974175.png)
4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one” has been reported. For instance, a series of tri- and diorganotin(IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios . Another study reported the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one” have been studied. For example, the reaction of 3-amino-thiophene-2-carboxamides with various reagents leads to the formation of thieno[3,2-d]pyrimidin-4-ones .Scientific Research Applications
Optical-Fluorescent Properties
“4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one” derivatives have been studied for their optical-fluorescent properties . These properties are crucial for applications in light-emitting devices and sensors . The synthesis and structural analysis of these compounds allow for the exploration of their potential in creating more efficient organic light-emitting diodes (OLEDs) and other photonic devices .
Semiconductor Applications
Due to their semiconductor properties , thienyl-imidazolone derivatives are valuable in the field of organic electronics . They can be used in the development of organic transistors and integrated circuits . Research into their thermal stability and phase transition parameters can lead to advancements in the durability and performance of semiconductor materials .
Biological Activities
Thiazole derivatives, which share a similar structure with “4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one”, exhibit a wide range of biological activities . They are used in the development of drugs with antioxidant , analgesic , anti-inflammatory , and antimicrobial properties. This makes them valuable in pharmaceutical research for creating new treatments with fewer side effects .
Aptamer Development
The compound’s derivatives can be utilized in the aptamer development process. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. They are used in diagnostics , therapeutics , and as biosensors . The inclusion of thienyl-imidazolone derivatives in aptamer libraries can enhance the affinity and specificity of aptamers .
Organotin Chemistry
Organotin derivatives of thienyl-imidazolone compounds have been synthesized and characterized for their potential in organotin chemistry . These compounds are explored for their biological activities , which include antitumor , antifungal , and antibacterial properties. They are also investigated for their use in catalysis and as stabilizers in PVC production .
Crystallography and Material Science
The crystal structures of thienyl-imidazolone derivatives are analyzed to understand their growth anisotropy and molecular packing . This information is vital for material science, particularly in the design and development of crystalline materials with specific optical and mechanical properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is similar to the structure of this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives, which share a similar structure, have been found to affect various biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Its elimination was fast and practically complete in 48 hours .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the biological environment .
properties
IUPAC Name |
4-thiophen-2-yl-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-7-8-4-5(9-7)6-2-1-3-11-6/h1-4H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOPKXAUKLUQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one |
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